![molecular formula C25H28N2O4S2 B2956250 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-88-2](/img/structure/B2956250.png)
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a sulfonyl group (SO2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The piperazine ring can participate in reactions with acids and bases, and the sulfonyl group can undergo various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .科学的研究の応用
Anticancer Potential
Research has highlighted the anticancer activity of compounds with a piperazine substituent, similar to the chemical structure of interest. These compounds have shown efficacy against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma, as part of the NCI-60 Human Tumor Cell Lines Screen program. The most effective compounds were those incorporating a piperazine moiety, demonstrating significant inhibitory activity across a broad spectrum of cancer cell types, suggesting a potential pathway for the development of new anticancer agents (Turov, 2020).
Enzymatic Metabolism
Studies on the metabolic pathways of related compounds, specifically those involving piperazine rings, have uncovered detailed enzymatic processes. These include oxidative metabolism leading to the formation of hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzoic acids. Key enzymes such as CYP2D6, CYP3A4/5, and CYP2C9 play critical roles in these metabolic pathways, offering insights into how similar compounds may be processed within the human body, which is essential for drug development and understanding drug interactions (Hvenegaard et al., 2012).
Antiproliferative Activity
The synthesis and evaluation of piperazine-containing compounds have demonstrated significant antiproliferative effects against human cancer cell lines, indicating the therapeutic potential of these compounds. Specific derivatives have shown promising activity, suggesting that structural modifications incorporating piperazine elements could lead to effective anticancer drugs (Mallesha et al., 2012).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with therapeutic potential has explored various derivatives, including those with sulfonylurea moieties and piperazine substituents. Such studies contribute to the expanding library of chemical entities with potential application in drug discovery and development, underscoring the versatility and utility of piperazine as a building block in medicinal chemistry (Chen et al., 2014).
作用機序
Target of Action
It is known that both indole and thiophene derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It can be inferred from the properties of indole and thiophene derivatives that the compound likely interacts with its targets by binding to their active sites, thereby modulating their function . This interaction can result in changes in the targets’ activity, leading to various downstream effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole and thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they exhibit acceptable pharmacokinetic properties . These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.
Result of Action
Based on the known effects of indole and thiophene derivatives, the compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, anticancer, and other activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-6-9-20(10-7-17)21-16-32-23(25(28)31-4)24(21)33(29,30)27-13-11-26(12-14-27)22-15-18(2)5-8-19(22)3/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOOIUOASAKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)
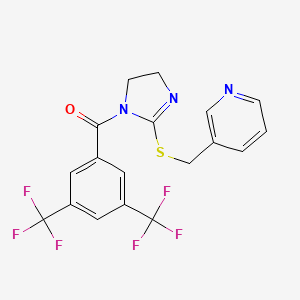

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)
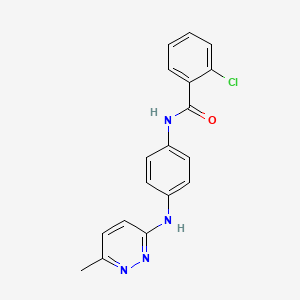
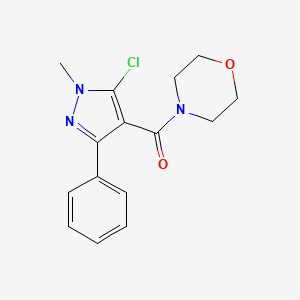
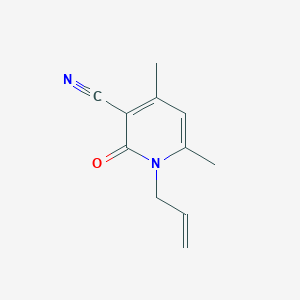
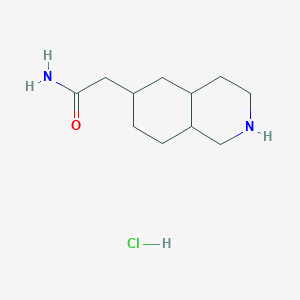
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)

![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2956188.png)